molecular formula C17H21ClN4O5S B318397 ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B318397
M. Wt: 428.9 g/mol
InChI Key: NTOQGOJRPFEZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiophene ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanoyl]amino}-4,5-dimethylthiophene-3-carboxylate: Lacks the nitro group, which may affect its reactivity and biological activity.

    Ethyl 2-{[4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-methylthiophene-3-carboxylate: Has a different substitution pattern on the thiophene ring.

Uniqueness

The presence of both the nitro group on the pyrazole ring and the specific substitution pattern on the thiophene ring makes ETHYL 2-[4-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE unique. These features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H21ClN4O5S

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H21ClN4O5S/c1-5-27-17(24)13-9(2)11(4)28-16(13)19-12(23)7-6-8-21-10(3)14(18)15(20-21)22(25)26/h5-8H2,1-4H3,(H,19,23)

InChI Key

NTOQGOJRPFEZFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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